The synthesis of [Bpa1]Angiotensin II typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Technical Details:
The molecular structure of [Bpa1]Angiotensin II features several key components:
Data:
[Bpa1]Angiotensin II can undergo various chemical reactions typical of peptides:
Technical Details:
The mechanism by which [Bpa1]Angiotensin II exerts its effects involves:
Data:
Understanding the physical and chemical properties of [Bpa1]Angiotensin II is essential for its application in research and potential therapeutic use.
[Bpa1]Angiotensin II has several scientific applications:
The strategic installation of Benzoyl-L-Phenylalanine at the N-terminal position (P1) of Angiotensin II stems from its unique photochemical properties and stericoelectronic compatibility with peptide biosynthesis:
Photoreactive Crosslinking Mechanism: Benzoyl-L-Phenylalanine incorporates a benzophenone moiety within its side chain. Unlike rapidly reactive aryl azides, the benzophenone ketone group forms a stable triplet diradical upon 350-365 nm ultraviolet irradiation. This excited state abstracts hydrogen atoms from proximal carbon-hydrogen bonds (≤ 3.1 Å), generating covalent adducts primarily with aliphatic side chains (e.g., leucine, valine, alanine) and backbone methylene groups within the receptor's binding pocket [6]. This mechanism provides superior residue resolution compared to nonspecific photoactivations.
Minimal Perturbation Principle: Benzoyl-L-Phenylalanine maintains phenylalanine’s core structure, differing primarily through para-substitution with the benzoyl photophore. This conservation minimizes disruption to the native peptide’s pharmacophore geometry. Position 1 (aspartic acid in native Angiotensin II) exhibits greater tolerance for hydrophobic substitutions than the C-terminal phenylalanine (Position 8), where substitutions often critically impair receptor affinity and activation. Molecular modeling suggests the Position 1 side chain projects toward solvent-accessible regions or receptor subpockets less essential for activation signaling, preserving the analog’s binding competence despite the significant structural alteration [1] [6].
Orthogonal Incorporation and Synthetic Accessibility: Benzoyl-L-Phenylalanine functions within established peptide synthesis protocols using standard 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. The Fmoc-protected Benzoyl-L-Phenylalanine building block is commercially accessible and facilitates solid-phase peptide synthesis without requiring specialized coupling conditions. Furthermore, its compatibility with pyrrolysyl-transfer ribonucleic acid synthetase variants enables potential site-directed incorporation into recombinant angiotensin peptides via genetic code expansion strategies in cellular expression systems [2] [5].
Table 1: Key Properties of Benzoyl-L-Phenylalanine Compared to Other Photoaffinity Labels
Property | Benzoyl-L-Phenylalanine | Aryl Azides (e.g., p-Azido-L-Phenylalanine) | Diazirines |
---|---|---|---|
Activation Wavelength | 350-365 nm | 254-300 nm | 350-380 nm |
Reactive Species | Triplet Diradical | Nitrene | Carbene |
Primary Reaction | H-Abstraction/Radical Recombination | C-H Insertion/Nitrene Rearrangement | C-H Insertion |
Half-life of Excited State | Milliseconds | Picoseconds | Nanoseconds |
Nonspecific Binding | Low | Moderate-High | Moderate |
Synthetic Compatibility | High (Fmoc-SPPS) | Moderate | Moderate (requires specialized building blocks) |
[Benzoyl-L-Phenylalanine¹]Angiotensin II emerged within a broader lineage of photoaffinity labeling probes designed to map Angiotensin II binding domains on AT1 receptors. Key milestones include:
Pioneering Photoaffinity Angiotensin II Analogs: Early efforts focused on iodinated derivatives (e.g., [125I-Tyr⁴]Angiotensin II) for binding studies but lacked covalent capture capability. The first generation of true photoaffinity ligands incorporated aryl azides (e.g., azidobenzoyl-lysine derivatives) or benzophenones at various positions. These faced challenges including inefficient crosslinking, significant loss of receptor affinity, or disruption of peptide conformation. The discovery that Methanosarcina mazei pyrrolysyl-transfer ribonucleic acid synthetase could be engineered to incorporate Benzoyl-L-Phenylalanine offered a genetically encodable pathway, though early yields in receptor labeling remained low [2] [5].
Breakthrough in Binding Domain Mapping: A landmark 1999 study systematically compared [Benzoyl-L-Phenylalanine¹]Angiotensin II and [Benzoyl-L-Phenylalanine⁸]Angiotensin II. While [Benzoyl-L-Phenylalanine⁸]Angiotensin II demonstrated high-efficiency labeling of the AT1 receptor’s transmembrane domain VII, [Benzoyl-L-Phenylalanine¹]Angiotensin II exhibited lower incorporation yields. Nevertheless, enzymatic digestion (endoproteinase Lys-C) of the [¹²⁵I-Benzoyl-L-Phenylalanine¹]Angiotensin II-AT1 covalent complex generated a glycopeptide of 31 kDa. Deglycosylation reduced this fragment to 7.5 kDa, localizing the labeling site between residues 147 and 199 within the receptor’s second extracellular loop. This provided the first direct experimental evidence for extracellular loop involvement in Angiotensin II binding, challenging prevailing models focused solely on transmembrane helices [1].
Refinement via Mutagenesis Studies: Subsequent work utilized the spatial constraint provided by [Benzoyl-L-Phenylalanine¹]Angiotensin II crosslinking. Cyanogen bromide cleavage of a modified AT1 receptor (I165M mutation) further narrowed the covalent attachment site for [Benzoyl-L-Phenylalanine¹]Angiotensin II to residues 166-199. This refined mapping implicated specific residues within extracellular loop 2 (e.g., Lys¹⁹⁹, His¹⁸³) as potential contact points for the peptide’s N-terminus, guiding later site-directed mutagenesis and structural studies [1].
[Benzoyl-L-Phenylalanine¹]Angiotensin II serves as an indispensable tool for dissecting the molecular architecture and dynamics of Angiotensin II-AT1 receptor complexes and, by extension, other peptidergic G protein-coupled receptors:
Elucidating Ligand Binding Pockets: The primary application leverages its covalent capture to identify direct ligand-receptor contact residues. Following photolabeling, proteolytic fragmentation (e.g., using endoproteinase Lys-C, V8 protease, or cyanogen bromide) and microsequencing of labeled fragments pinpoint crosslinked residues. For [Benzoyl-L-Phenylalanine¹]Angiotensin II, this approach definitively established the second extracellular loop as a critical component of the AT1 receptor’s ligand binding interface. This contrasted sharply with [Benzoyl-L-Phenylalanine⁸]Angiotensin II labeling transmembrane domain VII, revealing a bivalent binding mode where the peptide’s N- and C-termini engage distinct receptor domains [1].
Probing Conformational States and Activation Mechanisms: Comparative photolabeling studies utilizing [Benzoyl-L-Phenylalanine¹]Angiotensin II under different receptor states (e.g., inactive vs. Angiotensin II-bound vs. G protein-coupled) can reveal conformational shifts within extracellular loop 2. Differential labeling efficiencies or altered proteolytic digestion patterns between states indicate ligand-induced movement or altered solvent accessibility of this loop. These dynamics are crucial for understanding the structural transitions leading to G protein activation or β-arrestin recruitment [1].
Validating Computational Models and Guering Drug Design: The spatial constraints derived from [Benzoyl-L-Phenylalanine¹]Angiotensin II crosslinking (e.g., tethering within residues 166-199) provide critical distance restraints for refining computational models of the Angiotensin II-AT1 complex, particularly in the absence of early high-resolution structures. These experimentally validated contacts guide the rational design of non-peptide AT1 receptor antagonists or biased ligands by highlighting key interaction surfaces in extracellular loop 2 that influence ligand selectivity and efficacy profiles [1].
Table 2: Key Receptor Domains Mapped Using [Benzoyl-L-Phenylalanine¹]Angiotensin II and Related Probes
Photoaffinity Probe | Primary Labeling Site on AT1 Receptor | Receptor Domain | Key Mapped Residues/Region | Functional Insight |
---|---|---|---|---|
[Benzoyl-L-Phenylalanine¹]Angiotensin II | Low-Yield Specific Labeling | Second Extracellular Loop (ECL2) | 166-199 (esp. ~183-199) | ECL2 forms contact surface for Angiotensin II N-terminus |
[Benzoyl-L-Phenylalanine⁸]Angiotensin II | High-Yield Specific Labeling | Transmembrane Helix VII (TMVII) | 285-295 (Asn²⁹⁴, Phe²⁹³) | TMVII anchors Angiotensin II C-terminus; critical for activation |
p-Azido-Phe⁶-Angiotensin II | Variable Labeling | Multiple Domains | TMIII, TMVI, ECL2 | Suggests deeper peptide insertion upon binding |
Sar¹,Benzoyl-L-Phenylalanine⁸-Angiotensin II | High-Yield Labeling | TMVII, Adjacent to TMVI | Tyr²⁹², Asn²⁹⁴ | Confirms and refines C-terminal binding pocket |
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3